molecular formula C27H27NO6 B139586 3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester CAS No. 105205-69-4

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester

Cat. No. B139586
M. Wt: 461.5 g/mol
InChI Key: JZMQRDHUCGTNDC-DEOSSOPVSA-N
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Description

“3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester” is a protected L-DOPA derivative . It’s used in research and has a molecular weight of 461.51 .

Scientific Research Applications

Chemical Modification and Polymer Research

Chemical modification of natural polymers to derive new materials with specific properties is a key area of application for compounds similar to "3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester." For instance, the modification of xylan, a natural polymer, through esterification and other chemical processes, leads to the development of biopolymers with varied properties for applications in drug delivery and as antimicrobial agents. These processes emphasize the importance of understanding the impact of chemical modifications on the physical and biological properties of derived materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)[https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt].

Environmental and Health Impact Studies

The study of ester compounds also extends to their environmental and health impacts, such as the assessment of acetylated wood using infrared spectroscopic methods to understand chemical changes due to acetylation (Schwanninger, Stefke, & Hinterstoisser, 2011)[https://consensus.app/papers/assessment-acetylated-wood-infrared-spectroscopic-schwanninger/a834a689684b5af68e0b2d9b16845676/?utm_source=chatgpt]. Similarly, the examination of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments reviews their occurrence, fate, and behavior, reflecting the importance of monitoring and understanding the environmental presence and effects of synthetic esters (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].

Catalytic Processes and Synthetic Applications

Catalytic non-enzymatic kinetic resolution of racemic compounds, including those involving ester groups, is significant in asymmetric organic synthesis, highlighting the role of chemical catalysts in achieving high selectivity and yield in the synthesis of chiral compounds (Pellissier, 2011)[https://consensus.app/papers/nonenzymatic-kinetic-resolution-pellissier/2da8bc92ab9e5ccf80871e344b283c4c/?utm_source=chatgpt]. This area of research is crucial for the pharmaceutical industry and the development of new drugs and materials.

properties

IUPAC Name

methyl (2S)-3-(3-acetyl-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-19(29)23-15-22(13-14-25(23)33-17-20-9-5-3-6-10-20)16-24(26(30)32-2)28-27(31)34-18-21-11-7-4-8-12-21/h3-15,24H,16-18H2,1-2H3,(H,28,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMQRDHUCGTNDC-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552497
Record name Methyl 3-acetyl-O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-N-benzyloxycarbonyl-4-O-benzyl-L-tyrosine Methyl Ester

CAS RN

105205-69-4
Record name Methyl 3-acetyl-O-benzyl-N-[(benzyloxy)carbonyl]-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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